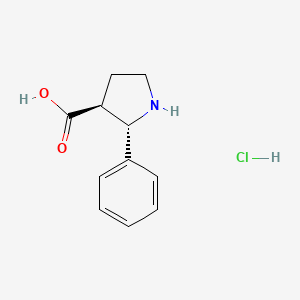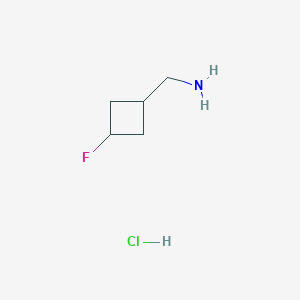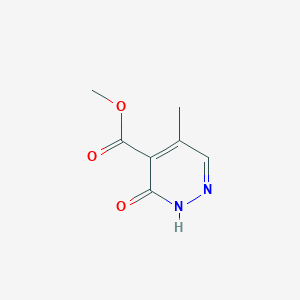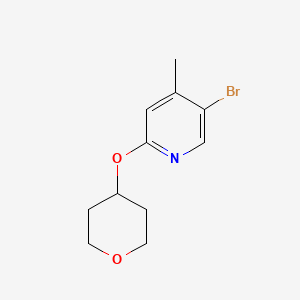
5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine
Vue d'ensemble
Description
5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine, also known as 5-Bromo-4-methyl-2-THP-pyridine, is an organic compound with a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. This compound is a highly effective reagent for the synthesis of various compounds, such as amines, carboxylic acids, and aldehydes. Additionally, it is used in the synthesis of various biologically active molecules, such as peptides, nucleosides, and carbohydrates. 5-Bromo-4-methyl-2-THP-pyridine has been extensively studied in the scientific literature due to its many potential applications.
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, play a crucial role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review focuses on the application of these catalysts for synthesizing diverse derivatives through one-pot multicomponent reactions, highlighting the mechanism and recyclability of the catalysts (Parmar, Vala, & Patel, 2023).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a related scaffold, demonstrates versatility in interacting with kinases through multiple binding modes, making it a crucial element in the design of kinase inhibitors. This versatility facilitates the development of inhibitors targeting a broad range of kinase activities, crucial for therapeutic applications. Patents and peer-reviewed articles highlight the structural advantages of this scaffold in achieving potent and selective inhibition (Wenglowsky, 2013).
Regioselectivity in Bromination
Research on the regioselectivity of free radical bromination of unsymmetrical dimethylpyridines, including structures related to 5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine, reveals insights into the deactivating inductive effect of nitrogen in the ring. This understanding aids in predicting the outcomes of bromination reactions, crucial for the synthesis of specifically substituted pyridines and related compounds (Thapa, Brown, Balestri, & Taylor, 2014).
Metal Complexes and Organometallic Chemistry
The chemistry of Group 5 metal complexes, including vanadium, niobium, and tantalum complexes with hydridotris(pyrazolyl)borates, illustrates the potential of pyridine derivatives in modeling metalloprotein interactions and developing organometallic chemistry. This area of research offers insights into the structural and chemical properties that make pyridine derivatives suitable for creating metal complexes with varied applications (Etienne, 1996).
Catalytic Vapor Phase Synthesis
The catalytic vapor phase synthesis of pyridine bases, using catalysts like HZSM-5, demonstrates the industrial relevance of pyridine derivatives. This process, crucial for meeting the growing demand for pyridine, showcases the efficiency and selectivity provided by specific catalysts, emphasizing the importance of pyridine and its derivatives in various applications (Reddy, Srinivasakannan, & Raghavan, 2012).
Propriétés
IUPAC Name |
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-6-11(13-7-10(8)12)15-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROXLMAHCWMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
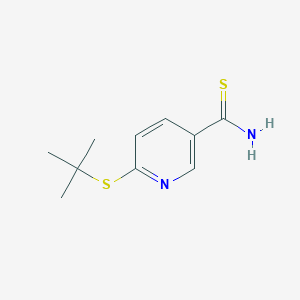
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
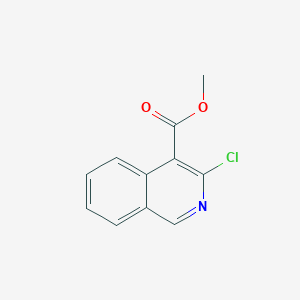
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
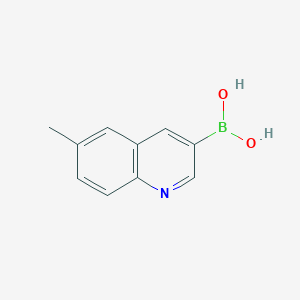
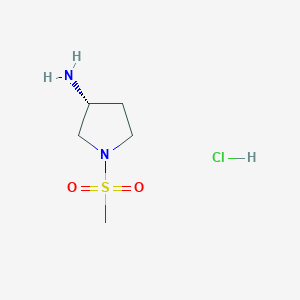
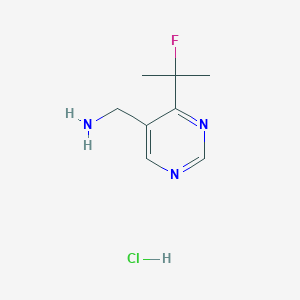
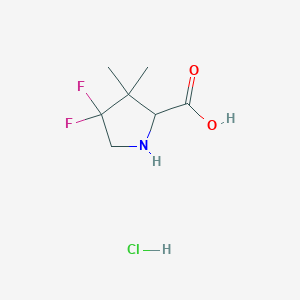
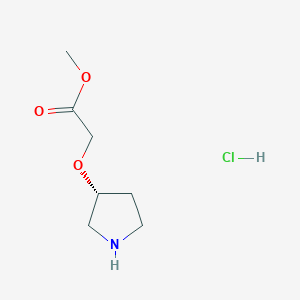
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)
